molecular formula C19H9Cl2F3N2S B2507931 2-[(2,6-Dichlorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile CAS No. 338964-85-5

2-[(2,6-Dichlorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile

Cat. No.: B2507931
CAS No.: 338964-85-5
M. Wt: 425.25
InChI Key: OVVNZNIXFCTBKY-UHFFFAOYSA-N
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Description

2-[(2,6-Dichlorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of dichlorophenyl, sulfanyl, trifluoromethyl, and nicotinonitrile groups, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,6-Dichlorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(2,6-Dichlorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines.

Scientific Research Applications

2-[(2,6-Dichlorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 2-[(2,6-Dichlorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,6-Dichlorophenyl)sulfanyl]-5-[4-(trifluoromethyl)phenyl]nicotinonitrile
  • 2-[(2,6-Dichlorophenyl)sulfanyl]-5-[3-(difluoromethyl)phenyl]nicotinonitrile

Uniqueness

What sets 2-[(2,6-Dichlorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile apart from similar compounds is its specific combination of functional groups, which confer unique chemical and physical properties. This uniqueness makes it particularly valuable for certain applications in research and industry.

Properties

IUPAC Name

2-(2,6-dichlorophenyl)sulfanyl-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H9Cl2F3N2S/c20-15-5-2-6-16(21)17(15)27-18-12(9-25)7-13(10-26-18)11-3-1-4-14(8-11)19(22,23)24/h1-8,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVVNZNIXFCTBKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(N=C2)SC3=C(C=CC=C3Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H9Cl2F3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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